molecular formula C19H18FN5O B1241328 1-[6-Amino-8-(3-fluoro-phenyl)-9-methyl-9H-purin-2-ylethynyl]-cyclopentanol

1-[6-Amino-8-(3-fluoro-phenyl)-9-methyl-9H-purin-2-ylethynyl]-cyclopentanol

Cat. No.: B1241328
M. Wt: 351.4 g/mol
InChI Key: LPAMCBPWGRTOCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-Amino-8-(3-fluoro-phenyl)-9-methyl-9H-purin-2-ylethynyl]-cyclopentanol, also known as this compound, is a useful research compound. Its molecular formula is C19H18FN5O and its molecular weight is 351.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H18FN5O

Molecular Weight

351.4 g/mol

IUPAC Name

1-[2-[6-amino-8-(3-fluorophenyl)-9-methylpurin-2-yl]ethynyl]cyclopentan-1-ol

InChI

InChI=1S/C19H18FN5O/c1-25-17(12-5-4-6-13(20)11-12)24-15-16(21)22-14(23-18(15)25)7-10-19(26)8-2-3-9-19/h4-6,11,26H,2-3,8-9H2,1H3,(H2,21,22,23)

InChI Key

LPAMCBPWGRTOCP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=C(N=C(N=C21)C#CC3(CCCC3)O)N)C4=CC(=CC=C4)F

Synonyms

1-(2-(6-amino-8-(3-fluorophenyl)-9-methyl-9H-2-purinyl)-1-ethynyl)-1-cyclopentanol
1-AFPMPE-cyclopentanol

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-{2-[6-Chloro-8-(3-fluorophenyl)-9-methyl-9H-2-purinyl)-1-ethynyl}-1-cyclopentanol (732 g) was dissolved in 16 liters of dimethoxyethane, 8 liters of a concentrated aqueous ammonia were added and the mixture was stirred at 70° C. for 5 hours using a sealed tube reactor. After the reaction solution was cooled in room temperature, it was diluted with 20 liters of ethyl acetate and washed with water twice (8 liters and 4 liters). The organic layer was concentrated to about 15 liters and the resulting residue was diluted with 15 liters of hexane, filtered and washed with hexane twice. Then it was dried at 50° C. for 2.5 hours to give 620 g of the product. The yield was 89%.
Name
1-{2-[6-Chloro-8-(3-fluorophenyl)-9-methyl-9H-2-purinyl)-1-ethynyl}-1-cyclopentanol
Quantity
732 g
Type
reactant
Reaction Step One
Quantity
16 L
Type
solvent
Reaction Step One
Quantity
8 L
Type
reactant
Reaction Step Two
Quantity
20 L
Type
solvent
Reaction Step Three
Yield
89%

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